molecular formula C22H31N5O3 B2776932 N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049457-66-0

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2776932
CAS No.: 1049457-66-0
M. Wt: 413.522
InChI Key: SPZTXEYVAZASDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H31N5O3 and its molecular weight is 413.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, also known by its CAS number 1049457-66-0, is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H31N5O3C_{22}H_{31}N_{5}O_{3} with a molecular weight of 413.5 g/mol. The structural components include:

  • Ethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Pyrrole moiety : Known for its role in various biological activities.
  • Piperazine ring : Often associated with CNS activity.

1. Receptor Interaction

The compound has been studied for its interaction with various receptors, particularly dopamine receptors. In a study examining structure-activity relationships (SAR), it was found that modifications to the piperazine core and the aryl ether groups significantly influenced its affinity for dopamine receptors, specifically D3 and D2 receptors.

Compound IDD3R Agonist Activity (EC50, nM)D2R Agonist Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
1710 ± 150Inactive15,700 ± 3,000
2278 ± 62Inactive9,000 ± 3,700
398 ± 21>100,0006,800 ± 1,400

This table illustrates the varying degrees of receptor activity based on structural modifications .

2. Central Nervous System Effects

Research indicates that compounds similar to this compound exhibit significant effects on the central nervous system (CNS). For example, in locomotor activity tests in rodents, certain analogs demonstrated antidepressant-like effects without significant locomotion changes at varying doses . This suggests a potential therapeutic profile for mood disorders.

3. Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of the compound. In a study involving rats:

  • Intravenous administration : Half-life t1/2t_{1/2} was approximately 1.3 hours.
  • Oral administration : t1/2t_{1/2} increased to about 2.6 hours with a bioavailability of approximately 35.6% .

These findings indicate that the compound may be suitable for further development as an oral medication.

Case Study 1: Antidepressant Potential

A recent study synthesized various derivatives of amphetamine-like compounds and assessed their potential as antidepressants. The results indicated that certain modifications led to enhanced serotonin transporter (SERT) inhibition and norepinephrine transporter (NET) affinity, which are critical pathways in mood regulation .

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity of related compounds against multiple receptors associated with CNS disorders. The selectivity profile revealed moderate affinity for serotonin receptors while showing minimal interaction with other targets like NMDA receptors . This selectivity is essential for minimizing side effects and enhancing therapeutic efficacy.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c1-4-30-20-10-6-5-8-17(20)24-22(29)21(28)23-16-19(18-9-7-11-26(18)3)27-14-12-25(2)13-15-27/h5-11,19H,4,12-16H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZTXEYVAZASDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.